molecular formula C10H11N3S B12335713 2-Pyrazolidin-3-yl-1,3-benzothiazole

2-Pyrazolidin-3-yl-1,3-benzothiazole

Cat. No.: B12335713
M. Wt: 205.28 g/mol
InChI Key: AACICUATTAVNBI-UHFFFAOYSA-N
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Description

2-Pyrazolidin-3-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of pyrazolidine and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazolidin-3-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with pyrazolidine derivatives under specific conditions. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. These methods may involve continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrazolidin-3-yl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyrazolidine or benzothiazole moiety can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Pyrazolidin-3-yl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrazolidin-3-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Pyrazolidin-3-yl-1,3-benzothiazole is unique due to its combined pyrazolidine and benzothiazole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-pyrazolidin-3-yl-1,3-benzothiazole

InChI

InChI=1S/C10H11N3S/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8/h1-4,8,11,13H,5-6H2

InChI Key

AACICUATTAVNBI-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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